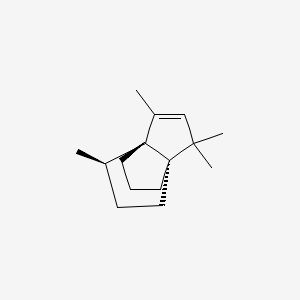

(-)-Modhephene

Description

Historical Context of Discovery and Isolation

The story of (-)-modhephene begins in the late 1970s with its extraction from a plant known for its toxicity to livestock.

Initial Isolation and Characterization from Natural Sources

In 1978, Zalkow and his team first isolated this compound from Isocoma wrightii, a poisonous plant commonly known as rayless goldenrod. thieme-connect.comsemanticscholar.orglookchem.com This sesquiterpene was a novel discovery as it represented the first natural product found to possess a carbocyclic [3.3.3]propellane framework. researchgate.netresearchgate.netrmebrk.kz Since its initial discovery, this compound has also been found in other plants belonging to the Asteraceae family, such as Silphium perfoliatum, Echinops giganteus, and various species of the Berkheya genus. semanticscholar.orggerli.com

Pioneering Structural Elucidation Efforts

The groundbreaking work to determine the complex structure of this compound was conducted by Zalkow and his colleagues. researchgate.netsemanticscholar.org The intricate molecular structure was definitively confirmed through X-ray crystallography of its corresponding diol derivative. semanticscholar.org This analysis was crucial in establishing the unique [3.3.3]propellane core. Later, the absolute configuration of the naturally occurring this compound from Isocoma wrightii was determined to be (1R,5S,8R) through enantioselective synthesis and comparison of optical rotation. semanticscholar.org

Structural Significance within Organic Chemistry

The molecular framework of this compound is of considerable interest to organic chemists due to its unusual and strained arrangement of atoms.

The [3.3.3]Propellane Core Architecture

The defining feature of this compound is its [3.3.3]propellane core. researchgate.netresearchgate.net Propellanes are a class of polycyclic hydrocarbons where three rings share a common carbon-carbon single bond. wikipedia.org In the case of this compound, this consists of three five-membered rings fused to a central C-C bond, creating a distinctive propeller-like shape. semanticscholar.orgwikipedia.org This structural motif was unprecedented in nature until the discovery of modhephene. thieme-connect.com The synthesis of this challenging [3.3.3]propellane core has been a significant focus of research since its discovery. semanticscholar.orgresearchgate.net

Triquinane Classification

This compound is classified as a propellane-type triquinane. semanticscholar.orgacs.org Triquinanes are a class of sesquiterpenes characterized by a skeleton of three fused five-membered rings. uni-konstanz.de They can be categorized based on their ring fusion as linear, angular, or, in the case of modhephene, propellane. uni-konstanz.decore.ac.uk The study of triquinanes is a significant area of natural product chemistry, and this compound represents a particularly interesting and structurally complex member of this family. acs.orgnih.govresearchgate.net

Intrinsic Strain and Rigidity in the Propellane System

The [3.3.3]propellane system of this compound is inherently strained. wikipedia.org This strain arises from the geometric constraints imposed by the three fused rings sharing a single carbon-carbon bond, leading to distorted bond angles. wikipedia.orgnih.gov This high degree of molecular strain and the resulting rigidity of the structure are key features that have attracted the attention of the chemical community. rsc.orgresearchgate.net The strain within the molecule influences its reactivity and has made it a challenging and rewarding target for total synthesis. semanticscholar.orgacs.org

Stereochemical Definition and Absolute Configuration

The precise three-dimensional arrangement of atoms in this compound is a critical aspect of its chemical identity. This stereochemistry dictates its properties and interactions.

Determination of Absolute Stereochemistry (e.g., 1R,5S,8R)

The absolute configuration of this compound, as it is found in nature, has been definitively established as (1R,5S,8R). rsc.org This specific arrangement of its chiral centers was first determined through enantioselective total synthesis and comparison of the synthetic molecule's optical rotation with that of the natural product isolated from the plant Isocoma wrightii. rsc.org Later research confirmed this same absolute stereochemistry for this compound isolated from another species, Otanthus maritimus. rsc.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter, providing an unambiguous description of the molecule's handedness. libretexts.org The determination of absolute configuration is a crucial step, often accomplished through methods like X-ray diffraction analysis or by chemical correlation to a compound whose stereochemistry is already known. libretexts.org

Enantiomeric Purity in Natural Isolates

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. numberanalytics.com While it is common for chiral molecules in nature to be produced in an optically pure form, this is not always the case, and verifying the enantiomeric purity of isolated natural products is a critical step. nih.govmdpi.com In the case of this compound, studies have shown that the compound is produced enantiopure by the plant Otanthus maritimus. rsc.org This high degree of stereoselectivity in biosynthesis is a common, though not universal, feature of natural product chemistry. nih.gov The enantiomeric purity of a sample can be determined using techniques such as chiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. libretexts.org A synthesis of this compound has been reported to yield the target molecule with a high enantiomeric excess of 95% ee. rsc.org

Rationale for Continued Academic Investigation

The unique and complex structure of this compound has made it a subject of enduring interest in the field of organic chemistry. rsc.org

Complexity as a Synthetic Challenge

This compound possesses a highly compact and sterically congested tricyclic framework known as a [3.3.3]propellane. rsc.org This propellane core, combined with three contiguous quaternary carbon centers and a specific stereochemical arrangement, makes the molecule a significant and attractive synthetic challenge. rsc.org The successful total synthesis of such a complex molecule is considered a benchmark of a chemist's synthetic prowess and has driven numerous research groups to develop innovative strategies to construct its intricate architecture. rsc.org

Benchmarking of Novel Synthetic Methodologies

The pursuit of polyquinane natural products, including this compound, has spurred the creation of new methods for building fused five-membered rings. The synthesis of this compound serves as an ideal platform for testing and showcasing the effectiveness of novel synthetic strategies. researchgate.net For instance, synthetic routes towards modhephene have utilized a variety of advanced chemical reactions, including photochemical cycloadditions, tandem radical cyclizations, and oxa-di-π-methane rearrangements. researchgate.netrsc.org The successful application of these new methodologies in the total synthesis of a complex target like this compound validates their utility and potential for broader application in organic synthesis.

Insights into Carbocation Rearrangements and Radical Chemistry

The strained [3.3.3]propellane skeleton of this compound makes it a valuable substrate for studying chemical reactions that involve reactive intermediates. Research has shown that under acidic conditions, this compound undergoes a fascinating molecular rearrangement. nih.govacs.org This process involves the formation of a carbocation, followed by a sequence of 1,2-sigma bond and methyl group shifts, ultimately leading to the formation of a different tricyclic structure, (-)-isocomene, and then another triquinane. nih.govacs.org By using deuterium-labeled this compound, scientists have been able to probe the stereochemical details of these rearrangements. nih.govacs.org Furthermore, synthetic approaches to the modhephene core have employed radical cyclizations, providing valuable insights into the mechanisms and stereocontrol of these powerful bond-forming reactions. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

68269-87-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14+,15-/m1/s1 |

InChI Key |

APGXRXFCBZKIAN-BYCMXARLSA-N |

SMILES |

CC1CCC23C1(CCC2)C(=CC3(C)C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]23[C@@]1(CCC2)C(=CC3(C)C)C |

Canonical SMILES |

CC1CCC23C1(CCC2)C(=CC3(C)C)C |

Synonyms |

modhephene |

Origin of Product |

United States |

Biosynthesis and Chemoecology

Natural Occurrence and Distribution

Plant Species Containing (-)-Modhephene

This compound was first isolated from the poisonous plant Isocoma wrightii, a member of the Asteraceae family. researchgate.net Subsequent research has identified its presence in other plant species, confirming its natural origin. The absolute configuration of this compound found in Isocoma wrightii was determined to be 1R,5S,8R through enantioselective synthesis and comparison of optical rotation. semanticscholar.org This same absolute configuration was later confirmed for the this compound produced by Otanthus maritimus (cotton weed), also in the Asteraceae family, which produces the compound enantiopurely. semanticscholar.org Additionally, this compound has been reported in Mikania goyazensis and Morithamnus crassus. nih.gov The essential oil of the rhizomes of Echinops giganteus var. lelyi has also been found to contain modhephen-2-ene. capes.gov.br

Table 1: Plant Species Containing this compound

| Plant Species | Family | Reference |

|---|---|---|

| Isocoma wrightii | Asteraceae | researchgate.net |

| Otanthus maritimus | Asteraceae | semanticscholar.org |

| Mikania goyazensis | Asteraceae | nih.gov |

| Morithamnus crassus | Asteraceae | nih.gov |

Co-occurrence with Structurally Related Natural Products

In its natural sources, this compound is often found alongside other structurally related sesquiterpenes. In Isocoma wrightii, it co-occurs with caryophyllene, which is considered a common precursor to the triquinanes isolated from this plant. rsc.org The essential oil of Echinops giganteus var. lelyi contains a variety of sesquiterpenes, including silphiperfol-5-ene, silphiperfol-6-ene, α-isocomene, β-isocomene, silphiperfolan-7β-ol, and presilphiperfolan-8-ol. capes.gov.br The co-occurrence of these compounds suggests a shared biosynthetic origin, likely proceeding through common intermediates. rsc.orgcaltech.edu

Postulated Biosynthetic Pathways

Enzymatic Cascade Hypotheses

The biosynthesis of this compound is believed to proceed through a series of enzyme-mediated cascade reactions. nih.gov These complex transformations are initiated from a common precursor, farnesyl pyrophosphate (FPP). caltech.edu It is proposed that enzymes, such as terpene synthases, catalyze the initial cyclization of FPP. caltech.edunih.gov Subsequent enzymatic steps are thought to guide the molecule through a series of rearrangements to form the characteristic [3.3.3]propellane skeleton of modhephene. uni-konstanz.de While specific enzymes in the this compound pathway have not been fully characterized in plants, the involvement of enzymatic cascades is a widely accepted hypothesis for the formation of such complex natural products. nih.govnih.gov

Proposed Carbocationic Intermediates (e.g., presilphiperfolan-8-yl cation)

A key feature of the proposed biosynthetic pathway for this compound is the formation of carbocationic intermediates. rsc.org One of the central proposed intermediates is the presilphiperfolan-8-yl cation. rsc.orgnih.gov It is hypothesized that farnesyl pyrophosphate first cyclizes to form the caryophyllenyl cation. caltech.edu This cation then undergoes a cyclobutane (B1203170) ring expansion and a subsequent cation-alkene cyclization to generate the presilphiperfolan-8-yl cation. caltech.edu This highly reactive intermediate is a critical branch point in the biosynthesis of numerous sesquiterpenes and is prone to skeletal rearrangements. caltech.edunih.gov

Rearrangement Mechanisms in Vivo

The final steps in the biosynthesis of this compound are thought to involve a series of intramolecular rearrangements of the presilphiperfolan-8-yl cation. rsc.org This carbocation can undergo a sequence of 1,2- and 1,3-hydride and alkyl shifts, leading to the formation of different sesquiterpene skeletons, including the triquinane framework of modhephene. rsc.orguni-konstanz.de These rearrangements are thermodynamically favorable, as the presilphiperfolane skeleton possesses considerable ring strain. caltech.edu The specific sequence of these bond migrations ultimately dictates the final structure of the resulting natural product. uni-konstanz.de The conversion of the presilphiperfolan-8-yl cation to various triquinane sesquiterpenes, including modhephene, has been supported by experimental evidence. nih.gov

Total Synthesis Methodologies and Strategies

Overview of Retrosynthetic Approaches

Retrosynthetic analysis of (-)-modhephene reveals several key challenges, primarily centered on the construction of the propellane framework and the control of stereochemistry at its multiple chiral centers. The various strategies developed can be broadly categorized by how they approach the formation of the tricyclic core. researchgate.net

The synthesis of the [3.3.3]propellane skeleton has been approached through diverse disconnection strategies. researchgate.net These strategies often involve either the late-stage formation of one of the five-membered rings onto a pre-existing bicyclic system or a rearrangement reaction to forge the final tricyclic structure.

Common retrosynthetic disconnections focus on:

Ring-Closing Cyclizations: Many syntheses disconnect one of the three rings, revealing a bicyclic precursor. A popular approach involves the final formation of the ring bearing the angular methyl group via a radical cyclization onto a diquinane intermediate.

Rearrangement Approaches: Skeletal rearrangements provide an elegant method to access the strained propellane core from more readily available polycyclic systems. thieme-connect.com One notable example is the Cargill-type rearrangement, which has been utilized to construct the [3.3.3]propellane framework from a tricyclo[4.3.2.0¹,⁶]-undecane precursor under acid catalysis. thieme-connect.com

Photocycloaddition-Fragmentation: A creative strategy involves an initial [2+2] photocycloaddition to form a cage-like intermediate, which then undergoes reductive fragmentation to yield a diquinane system primed for the final ring closure. This approach effectively builds the core framework in a highly controlled manner.

Domino and Tandem Cyclizations: These strategies aim to form multiple rings in a single, efficient step. Tandem radical cyclizations, in particular, have proven effective in constructing the propellane skeleton from acyclic or macrocyclic precursors. researchgate.netrsc.org

| Precursor/Building Block | Synthetic Strategy | Reference |

| endo-Dicyclopentadiene-1-one | Tandem Metathesis | researchgate.net |

| Cyclopentadiene (B3395910) and Methyl Acrylate | Photocycloaddition-Reductive Fragmentation | |

| Dieneyne Compounds | Tandem Radical Cyclization | researchgate.net |

| α,β-Unsaturated β-stannyl enoate | Radical Addition-Fragmentation & Cyclization | researchgate.net |

| Bromoalkenes | Sequential Radical Cyclization | researchgate.net |

| N-Aziridinylimine derivatives | Tandem Radical Cyclization | rsc.orgresearchgate.net |

| exo(methylene)cyclooctane derivative | Tandem Transannular Radical Cyclization | researchgate.net |

One efficient route begins with readily available materials like cyclopentadiene and methyl acrylate, which are used to construct a norbornene derivative. This intermediate is then elaborated into a diquinane precursor through a photocycloaddition-fragmentation sequence. Another approach utilizes endo-dicyclopentadiene-1-one to generate a 3β-vinyl-tricyclic ketone, which serves as a key building block for a synthesis featuring tandem-metathesis as a key step. researchgate.net The versatility of these precursors allows for their adaptation into various complex frameworks required for the final assembly of the modhephene structure.

Strategic Disconnections for the [3.3.3]Propellane Core

Radical Cyclization Strategies

Radical cyclizations have become a cornerstone in the synthesis of complex natural products, and their application to this compound has led to some of the most efficient and elegant total syntheses. researchgate.netprinceton.edu These methods are valued for their ability to form C-C bonds under mild, neutral conditions, often with high levels of regio- and stereoselectivity. princeton.edu

Tandem or cascade radical cyclizations offer a powerful method for rapidly assembling polycyclic systems like the [3.3.3]propellane core from a single precursor. rsc.orgdntb.gov.ua These reactions involve a sequence of intramolecular cyclizations initiated by a single radical event.

A notable synthesis of (±)-modhephene and its stereoisomer (±)-epi-modhephene employed a tandem transannular radical cyclization strategy. researchgate.netdntb.gov.ua The key step in this approach was the cyclization of a macrocyclic precursor, specifically an exo(methylene)cyclooctane derivative, using the Barton thiohydroxamate method for radical generation. researchgate.net Another innovative tandem radical cyclization route to propellanes utilizes N-aziridinylimine intermediates. rsc.orgresearchgate.net This method was successfully applied to a formal total synthesis of dl-modhephene, demonstrating the power of tandem reactions to quickly build the complex propellane skeleton. rsc.org

In contrast to tandem reactions that form multiple rings in one pot, sequential radical cyclizations build the target molecule in a more stepwise manner. capes.gov.bracs.org This approach allows for the isolation and purification of intermediates, which can be advantageous for optimizing individual steps and confirming structures.

A total synthesis of (±)-modhephene has been achieved using a sequential radical cyclization approach. acs.org This strategy involves a series of distinct radical reactions to construct the propellane triquinane system. capes.gov.br An example of a sequential protocol involves the radical cyclization of a bromoalkene to first form desmethylmodhephene. researchgate.net This intermediate is then converted to modhephene in subsequent, non-radical steps. researchgate.net This stepwise construction provides a high degree of control over the assembly of the tricyclic framework.

Achieving the correct relative stereochemistry is a critical challenge in the synthesis of this compound. Stereocontrol in radical cyclization reactions can be influenced by a variety of factors, including substrate conformation, the presence of directing groups, and the use of additives like Lewis acids. researchgate.netcapes.gov.br

Several syntheses of modhephene have demonstrated excellent stereocontrol in their key radical cyclization steps.

In one route, the high stereoselectivity of a radical cyclization was attributed in part to the presence of a trimethylstannyl (Me₃Sn) substituent on the precursor. researchgate.net

The cyclization of an N-aziridinylimine intermediate was reported to proceed with complete stereocontrol, yielding a single diastereomer of the propellane product. researchgate.net

The use of Lewis acids has been shown to be essential for achieving high diastereoselectivity (up to 88% de) and chemical yield in certain radical cyclization reactions, such as those used to prepare chiral cyclopentenyl and cyclohexenyl acetic acids. capes.gov.br

These examples highlight the sophistication of modern radical chemistry, where careful design of the radical precursor and reaction conditions can effectively dictate the stereochemical outcome of the cyclization, paving the way for the enantioselective synthesis of complex targets like this compound. dntb.gov.ua

Sequential Radical Cyclization Protocols

Photochemical Rearrangement Approaches

Photochemistry offers powerful tools for the construction of complex molecular scaffolds, and its application has been pivotal in several total syntheses of modhephene. researchgate.net

The oxa-di-π-methane rearrangement, a photochemical transformation of a β,γ-unsaturated ketone, has been a cornerstone in the synthesis of the [3.3.3]propellane core of modhephene. researchgate.netrsc.orgresearchgate.net This reaction typically proceeds through a light-promoted rearrangement to form a vinylcyclopropane (B126155) system. chem-station.com

One of the early and notable applications of this methodology was demonstrated by Mehta and Subrahmanyam. chem-station.comrsc.org Their approach involved the irradiation of a β,γ-unsaturated ketone, which underwent an oxa-di-π-methane rearrangement to furnish a strained tetracyclic intermediate. rsc.org This key photochemical step efficiently established the core structure, which was then elaborated to (±)-modhephene. rsc.orgrsc.org This strategy highlights the utility of the oxa-di-π-methane rearrangement in creating highly condensed and complex molecular frameworks. researchgate.net Uyehara and coworkers also utilized an oxa-di-π-methane rearrangement of a bicyclo[2.2.2]oct-5-en-2-one derivative in their formal total synthesis of (±)-modhephene. oup.com

| Researcher(s) | Key Reaction | Starting Material Type | Intermediate | Significance |

| Mehta & Subrahmanyam | Oxa-di-π-methane rearrangement | β,γ-Unsaturated ketone | Strained tetracyclic compound | Pioneering use of this rearrangement for the [3.3.3]propellane system of modhephene. rsc.orgrsc.org |

| Uyehara et al. | Oxa-di-π-methane rearrangement | Bicyclo[2.2.2]oct-5-en-2-one | Not specified in abstract | Formal total synthesis of (±)-modhephene. oup.com |

A powerful strategy for constructing the diquinane core of modhephene involves a sequence of a photocycloaddition followed by a fragmentation reaction. semanticscholar.orgrsc.org This approach has been successfully employed to achieve a concise and high-yielding synthesis of the natural product. rsc.org

| Researcher(s) | Key Sequence | Core Constructed | Overall Steps | Overall Yield |

| Rawal & Dvorak | Photocycloaddition-reductive fragmentation | Diquinane ([3.3.0]bicyclic) | 11 | 21% |

The photoactivated [2+2] cycloaddition is a versatile and widely used photochemical reaction in organic synthesis, enabling the formation of cyclobutane (B1203170) rings. nih.govresearchgate.net This reaction can be initiated by direct excitation or through the use of a photosensitizer. researchgate.net In the context of modhephene synthesis, this cycloaddition has been instrumental in constructing key tricyclic intermediates.

Smith and Jerris utilized an intermolecular [2+2] photocycloaddition between a bicyclic enone and 1,2-dichloroethene. lookchem.comrsc.orgsemanticscholar.org This reaction produced a dichlorinated [4.3.2]propellanone, which served as a precursor for the subsequent Cargill rearrangement to form the desired [3.3.3]propellane core. rsc.orgsemanticscholar.org The use of dichloroethene was strategic, as the chlorine atoms could be reductively removed later in the synthetic sequence. lookchem.com This photochemical approach provided a reliable method to access the strained ring systems necessary for the subsequent skeletal reorganization. lookchem.com More recent advancements have explored visible-light-mediated [2+2] cycloadditions, expanding the toolkit for constructing such cyclic systems under milder conditions. beilstein-journals.orgnih.govchemrxiv.org

Photocycloaddition-Fragmentation Sequences

Acid-Catalyzed Rearrangement Strategies

Acid-catalyzed rearrangements provide a powerful means to manipulate carbon skeletons, often transforming more readily available ring systems into more complex and strained architectures.

The Cargill rearrangement, an acid-catalyzed transformation of β,γ-unsaturated ketones, has been a key strategy in the synthesis of the [3.3.3]propellane core of modhephene. rsc.orgthieme-connect.com This rearrangement typically involves the conversion of a strained bicyclic or tricyclic ketone into a more stable isomer through a series of skeletal reorganizations. thieme-connect.com

The synthesis developed by Smith and colleagues effectively demonstrates the power of this rearrangement. rsc.orgsemanticscholar.org They prepared a β,γ-unsaturated tricyclic ketone which, upon treatment with p-toluenesulfonic acid (p-TsOH), underwent a Cargill rearrangement to furnish the [3.3.3]propellane skeleton. rsc.orgsemanticscholar.org This key acid-catalyzed step efficiently constructed the challenging tricyclic core of modhephene. semanticscholar.org The precursor for the Cargill rearrangement was assembled via a photo-activated [2+2]-cycloaddition. rsc.org The Cargill rearrangement has also been instrumental in the synthesis of other complex natural products like isocomene (B14461869) and crinipellins. nih.govacs.org

| Researcher(s) | Key Reaction | Precursor | Catalyst | Product |

| Smith et al. | Cargill Rearrangement | β,γ-Unsaturated tricyclic ketone | p-Toluenesulfonic acid (p-TsOH) | [3.3.3]Propellane core |

Beyond the classic Cargill rearrangement, other acid-mediated skeletal reorganizations have been explored for the synthesis of modhephene and related structures. These transformations often involve the generation of carbocationic intermediates that can undergo a cascade of bond migrations to afford complex polycyclic frameworks. rsc.org

For instance, the acid-promoted conversion of a precursor can lead to a tertiary carbenium ion, which then initiates a sequence of 1,2-shifts to yield the modhephene skeleton. uni-konstanz.de Such skeletal reorganizations are presumed to be involved in the biosynthesis of modhephene and isocomene from a common precursor. uni-konstanz.de The strategic use of acid catalysis to orchestrate complex skeletal reorganizations remains a powerful tool in the synthesis of intricate natural products. rsc.org In some cases, a reverse Cargill-type rearrangement has been observed upon acid treatment of a dihydro-compound, driven by the release of skeletal strain. thieme-connect.com

Cargill Rearrangement for Propellane Core Construction

Thermal Rearrangement and Cyclization Methods

Thermal reactions have been instrumental in several total syntheses of modhephene, providing powerful methods for the formation of the propellane skeleton.

An intramolecular ene reaction was a key step in a stereoselective synthesis of (±)-modhephene. Oppolzer and Marazza reported a strategy based on the thermal cyclization of a bicyclic precursor. semanticscholar.org This approach relied on the cis-positioning of a hydrogen-donating group relative to the enophilic site to ensure the correct stereochemistry of the crucial methyl group. semanticscholar.orgrsc.org In a related approach, Oppolzer and Bättig utilized an ene cyclization of a different precursor to achieve the synthesis of the same natural product. rsc.org

Paquette and coworkers also investigated the synthesis of the [3.3.3]propellane core, which led to syntheses of modhephene and its epimer, epimodhephene. semanticscholar.org Their work involved an intramolecular ene cyclization as a pivotal transformation. semanticscholar.org

The Nazarov cyclization, a 4π-conrotatory electrocyclization of a divinyl ketone, has been employed as a key ring-forming reaction in the synthesis of modhephene. rsc.orgwikipedia.org In 2011, Barczak and Jarvo reported a formal total synthesis where a Nazarov cyclization was a crucial step. rsc.org Their approach involved a Kondako–Darzens acylation followed by the Nazarov cyclization to construct a key intermediate. rsc.org

Another strategy utilized a Rupe rearrangement followed by a Nazarov-type conrotatory electrocyclization to yield a cyclopentenone intermediate, which was then elaborated to modhephene. scispace.com This sequence involved the preparation of a diol, which upon treatment with phosphorus pentoxide and methanesulfonic acid, underwent the desired rearrangement and cyclization. scispace.com The Nazarov cyclization is a powerful tool for constructing five-membered rings and its application in modhephene synthesis highlights its utility in complex natural product synthesis. researchgate.netnih.gov

Ene Cyclization Tactics

Anionic Approaches

Anionic rearrangements and cyclizations represent another significant class of reactions utilized in the total synthesis of this compound. These methods often involve the generation of carbanionic intermediates that undergo subsequent bond formation to construct the propellane framework.

Cuprate (B13416276) reagents have been effectively used in the synthesis of (±)-modhephene. In a synthesis reported by Smith and coworkers, a cuprate conjugate addition was a key step. thieme-connect.com This transformation was used to introduce a methyl group to a propellane intermediate. thieme-connect.com The reaction of methyllithium (B1224462) followed by Jones oxidation and then a cuprate conjugate addition to the resulting enone set the stage for the final steps of the synthesis. thieme-connect.com

The strain inherent in cyclopropane (B1198618) rings makes them valuable intermediates for ring-expansion and rearrangement reactions. In the context of modhephene synthesis, a chelation-controlled, regioselective epoxide-carbonyl rearrangement served as a key ring-enlargement step in a formal total synthesis of (±)-modhephene. researchgate.net This strategy involved the rearrangement of an epoxy acetal (B89532) to construct the desired stereochemistry. rsc.org

Another approach involved the stereoselective cyclopropanation of an allylic alcohol, followed by subsequent transformations to open the cyclopropane ring and form the propellane skeleton. The Simmons-Smith cyclopropanation is a widely used method for such transformations. researchgate.netunl.pt The ring-opening of cyclopropyl (B3062369) ketones, often facilitated by reagents like trimethylsilyl (B98337) iodide, can also be a viable strategy. acs.org These methods leverage the release of ring strain to drive the formation of more complex polycyclic systems. snnu.edu.cn

Cuprate-Mediated Transformations

Metal-Catalyzed Reaction Strategies

Transition metal-catalyzed reactions have emerged as powerful tools in modern organic synthesis, and their application to the synthesis of this compound has led to efficient and innovative routes. These strategies often involve the use of metals like palladium to facilitate key bond-forming events.

A notable example includes a palladium-catalyzed intramolecular ring contraction. semanticscholar.org This method provides a novel entry into the [3.3.3]propellane system. Furthermore, metal-catalyzed cyclizations have been employed to construct the core structure. researchgate.net For instance, a metal-catalyzed cyclization was a key step in a synthetic route that also involved hydroxymethylation and Simmons-Smith cyclopropanation. researchgate.net The development of new catalytic methods, including those guided by machine learning, continues to offer new avenues for the efficient synthesis of complex molecules like modhephene. researchgate.net

Transition Metal-Mediated Cyclizations

Transition metal-mediated reactions have proven to be powerful tools in the assembly of complex cyclic systems, including the triquinane core of modhephene. These methods often offer high levels of stereoselectivity and efficiency. uwindsor.canih.gov

Palladium and nickel complexes have been effectively used to catalyze the intramolecular cyclization of modified cyclooctane (B165968) precursors to form the [3.3.3]propellane core. rsc.org For instance, a cyclooctane-1,5-diol (B183923) derivative can be transformed into a suitable precursor which then undergoes cyclization. While both metals are effective, palladium-based catalysts have shown superior isolated yields in certain cases. rsc.org This approach ultimately allows for the synthesis of functionalized modhephene analogues, such as 13-acetoxy-12-normodhephene. rsc.org

Another notable strategy involves tandem transannular radical cyclizations. acs.orgacs.org In one approach, a macrocyclic precursor containing both a vinyl radical precursor and an alkene can be induced to cyclize, forming the propellane skeleton in a single step. rsc.org Additionally, trivalent titanium-mediated transannular radical cyclizations of epoxides derived from 5/8 bicyclic systems have been developed to construct the 5/5/5 tricyclic core. chemrxiv.org

The Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, has also been explored for constructing the cyclopentane (B165970) rings inherent to the triquinane structure, although not always directly leading to the propellane core itself. arkat-usa.org These transition metal-catalyzed methods highlight the versatility of these reagents in forging complex carbon-carbon bonds necessary for the synthesis of this compound. uwindsor.canih.gov

Metathesis Protocols (RCM, ROM, RRM) in Triquinane Framework Construction

Olefin metathesis has emerged as a robust and versatile strategy for the synthesis of cyclic and polycyclic frameworks, including the triquinane structure of modhephene. researchgate.netresearchgate.net Methodologies such as Ring-Closing Metathesis (RCM), Ring-Opening Metathesis (ROM), and Ring-Rearrangement Metathesis (RRM) have been instrumental in developing efficient synthetic pathways. researchgate.netnih.gov

A concise synthetic approach to cis-syn-cis-triquinanes and propellanes has been demonstrated utilizing a sequence of ROM and RCM starting from exo-nadic anhydride. acs.org This strategy employs Grubbs' catalyst to facilitate the metathesis reactions of norbornene derivatives. acs.org Specifically, a sequence involving ROM, followed by diallylation and then RCM, can yield triquinane derivatives. acs.org

Ring-rearrangement metathesis (RRM) provides a powerful tandem process where a ROM event is followed by an RCM sequence to construct complex molecular architectures from simpler, strained precursors. nih.govnih.govbeilstein-journals.org This has been applied to the synthesis of various propellane derivatives. nih.govbeilstein-journals.orgrsc.org For example, starting from readily available materials like p-benzoquinone, a Diels-Alder reaction can be used to create a precursor that, after functionalization with allyl groups, undergoes RRM to form the propellane skeleton. nih.gov The stereochemical information from the starting material can often be transferred to the final product during the RRM process, offering a degree of stereocontrol. beilstein-journals.org

These metathesis-based approaches offer significant advantages in terms of synthetic economy and the ability to assemble the complex, strained triquinane and propellane systems from more accessible starting materials. researchgate.netbeilstein-journals.org

Table 1: Metathesis Protocols in Triquinane and Propellane Synthesis

| Metathesis Protocol | Key Transformation | Starting Material Example | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|---|

| RCM (Ring-Closing Metathesis) | Diene → Cycloalkene | Diallylated norbornene derivative | Grubbs' Catalyst (G-I) | Propellane | acs.org |

| ROM (Ring-Opening Metathesis) | Strained Bicyclic Alkene → Linear Diene | Norbornene derivative | Grubbs' Catalyst (G-I) | Ring-opened intermediate | acs.org |

| RRM (Ring-Rearrangement Metathesis) | ROM followed by RCM | Diels-Alder adduct of p-benzoquinone | Grubbs' Catalyst (G-II) | Propellane derivative | nih.gov |

Metal-Carbene Insertions

Metal-carbene insertion into C-H bonds is a powerful and direct method for forming carbon-carbon bonds, and it has been applied to the synthesis of complex cyclic molecules. dicp.ac.cnwikipedia.org This strategy can be particularly effective for creating the highly congested quaternary centers and ring systems found in molecules like this compound. researchgate.net

The general principle involves the generation of a metal-carbene intermediate, typically from a diazo compound precursor in the presence of a transition metal catalyst such as rhodium or copper. dicp.ac.cnwikipedia.org This reactive intermediate can then insert into a pre-existing C-H bond within the same molecule (intramolecularly), leading to the formation of a new ring. dicp.ac.cn

In the context of modhephene synthesis, an intramolecular alkylidene carbene C-H insertion was a key step in the approach developed by Karpf and Dreiding. researchgate.net This strategy allows for the direct functionalization of an unactivated C-H bond to construct the [3.3.3]propellane core. researchgate.net A significant advantage of this method is its potential for high stereocontrol, often proceeding with retention of the absolute configuration of the starting material. researchgate.net

While highly effective, the success of metal-carbene insertions can be influenced by several factors, including the choice of metal catalyst, the ligands, and the geometric constraints of the substrate. wikipedia.org Dirhodium tetraacetate and its chiral derivatives are among the most effective catalysts for promoting these transformations with high selectivity. wikipedia.org The development of these reactions continues to provide novel and efficient pathways for the construction of challenging carbocyclic frameworks like that of this compound. researchgate.netsci-hub.se

Other Notable Total Synthesis Approaches

Beyond the major strategies involving cyclizations and metathesis, several other classic and modern synthetic reactions have played crucial roles in various total syntheses of this compound. These methods have been applied to stereoselectively construct key intermediates and assemble the core carbon skeleton.

Weiss Reaction for Stereocontrolled Synthesis

The Weiss reaction, also known as the Weiss-Cook condensation, has proven to be a remarkably efficient method for the construction of the cis-bicyclo[3.3.0]octane-3,7-dione system, which is a core structural element of the [3.3.3]propellane framework of modhephene. wikipedia.orgsynarchive.comacs.org This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a 3-oxoglutarate diester. wikipedia.orgresearchgate.net

In a notable synthesis of (±)-modhephene, the Weiss reaction was employed as a key step to rapidly assemble the bicyclic core. arkat-usa.orgresearchgate.netacs.org The reaction is prized for its ability to form four carbon-carbon bonds in a single pot, creating significant molecular complexity from simple starting materials. wikipedia.org The stereochemistry of the resulting bicyclic dione (B5365651) is inherently cis-fused, which is crucial for the subsequent elaboration into the modhephene propellane structure. arkat-usa.orgwikipedia.org The mechanism is believed to proceed through a series of aldol (B89426) and Michael reactions. wikipedia.orgresearchgate.net The initial product of the Weiss reaction can then be further manipulated, for instance, through the stereospecific introduction of the necessary methyl groups, to complete the synthesis of modhephene. arkat-usa.orgresearchgate.net

Peterson Olefination in Advanced Intermediates

The Peterson olefination is a valuable reaction in organic synthesis for the formation of alkenes from α-silyl carbanions and carbonyl compounds. nrochemistry.comorganic-chemistry.org A key feature of this reaction is the ability to control the stereochemistry of the resulting alkene. numberanalytics.comwikipedia.orgchemistnotes.com The intermediate β-hydroxysilane can be isolated, and subsequent elimination under either acidic or basic conditions leads to the formation of E or Z alkenes, respectively. organic-chemistry.orgchemistnotes.com

In the context of this compound synthesis, the Peterson olefination has been utilized in the construction of advanced intermediates. While not always a core ring-forming reaction in these syntheses, its ability to reliably install double bonds with specific stereochemistry is critical for elaborating the carbon skeleton or introducing functionality needed for subsequent cyclization steps. The reaction's utility in creating sterically hindered or complex alkenes makes it a powerful tool in the later stages of a multi-step synthesis. numberanalytics.com The α-silyl carbanions used in the reaction are typically generated by deprotonation of an α-silylalkane or through metal-halogen exchange. nrochemistry.com

McMurry Coupling in Carbon Skeleton Assembly

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene. tutorchase.comrsc.orgwikipedia.org This reaction is particularly powerful for synthesizing sterically hindered and strained alkenes, making it suitable for constructing complex carbocyclic frameworks. slideshare.net It is often used for intramolecular couplings to form macrocycles and other cyclic systems. rsc.orgresearchgate.net

While specific applications in a completed total synthesis of modhephene are less commonly highlighted as the primary ring-forming strategy compared to other methods, the McMurry coupling represents a viable approach for key bond formations. The reaction proceeds via a pinacol (B44631) coupling mechanism, where single-electron transfer from the low-valent titanium generates ketyl radicals that dimerize. rsc.orgwikipedia.org Subsequent deoxygenation of the titanium pinacolate intermediate yields the final alkene. rsc.org The reagents are typically generated in situ from titanium(III) or titanium(IV) chlorides and a reducing agent like a zinc-copper couple or lithium aluminum hydride. wikipedia.org The McMurry reaction's ability to form challenging carbon-carbon double bonds has secured its place as an important tool in the synthesis of complex natural products. slideshare.netresearchgate.netresearchgate.net

Table 2: Other Notable Synthetic Reactions in Modhephene Synthesis

| Reaction | Description | Key Feature in Synthesis | Reference |

|---|---|---|---|

| Weiss Reaction | Condensation of a 1,2-dicarbonyl with two equivalents of a 3-oxoglutarate diester. | Efficient, stereocontrolled formation of the cis-bicyclo[3.3.0]octane core. | arkat-usa.orgwikipedia.orgresearchgate.net |

| Peterson Olefination | Reaction of an α-silyl carbanion with a ketone or aldehyde to form an alkene. | Stereoselective formation of alkenes in advanced intermediates. | organic-chemistry.orgnumberanalytics.com |

| McMurry Coupling | Reductive coupling of two carbonyl groups using low-valent titanium to form an alkene. | Assembly of sterically hindered carbon-carbon double bonds in the carbon skeleton. | rsc.orgslideshare.net |

Enantioselective Total Synthesis

The synthesis of this compound in its enantiomerically pure form, identical to the natural product, requires precise control over the three-dimensional arrangement of atoms. Chemists have developed several strategies to achieve this, primarily through the use of asymmetric induction with chiral auxiliaries and the design of synthetic routes that selectively produce the desired enantiomer.

Asymmetric Inductions and Chiral Auxiliaries

Asymmetric induction is a fundamental strategy in stereoselective synthesis where a chiral element influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another. libretexts.orgmsu.edu A common method to achieve this is by using a chiral auxiliary, a stereogenic group that is temporarily attached to a prochiral substrate. ub.eduwikipedia.org This auxiliary directs the stereochemical course of a reaction, and after fulfilling its role, it is removed, leaving behind an enantiomerically enriched product. numberanalytics.com

A notable application of this strategy in the context of modhephene synthesis was demonstrated by Fitjer and Noltemeyer. Their approach successfully produced this compound in an enantiopure state, which was crucial in confirming the absolute configuration of the natural product. uni-konstanz.de The key to their enantioselective synthesis was the resolution of a racemic ketone intermediate through the use of a chiral auxiliary. The ketone was reacted with a chiral amino alcohol to form diastereomeric products, which could then be separated.

The process involved the following key steps:

Addition of the chiral auxiliary 652 to the racemic ketone 651 .

Separation of the resulting diastereomers.

Elimination of the auxiliary to yield the enantiopure ketone 654 . uni-konstanz.de

This enantiopure ketone was then advanced through a series of reactions, culminating in a complex cationic rearrangement cascade to form this compound. uni-konstanz.de

| Reaction Stage | Reactant(s) | Chiral Auxiliary | Product | Purpose |

| Diastereomer Formation | Racemic ketone 651 | Chiral auxiliary 652 | Separable diastereomers | To introduce a handle for separating the enantiomers of the ketone. |

| Resolution | Mixture of diastereomers | - | Enantiopure intermediate | Isolation of the desired stereoisomer. |

| Auxiliary Removal | Separated diastereomer | - | Enantiopure ketone 654 | To yield the resolved, enantiopure key intermediate for the final synthesis. |

Strategies for Enantiopure this compound

The overarching goal of an enantioselective synthesis is to produce a single enantiomer of a chiral molecule. ub.edu For this compound, whose absolute configuration was determined to be 1R,5S,8R through enantioselective synthesis, achieving this purity is paramount. rsc.org

The strategy employed by Fitjer's group is a classic example of achieving enantiopurity via diastereomeric resolution. By temporarily converting the enantiomeric mixture of a key intermediate into a pair of diastereomers using a chiral auxiliary, they could leverage the different physical properties of the diastereomers to separate them. uni-konstanz.de Once separated, removal of the auxiliary from the desired diastereomer provided the enantiopure intermediate (654 ), which was then carried forward to complete the synthesis of enantiopure this compound. This synthesis was significant as it not only provided access to the natural product in its correct stereochemical form but also unambiguously confirmed its absolute configuration. uni-konstanz.de

Other approaches, such as the one reported by Mash et al., also targeted the enantioselective synthesis of this compound, further highlighting the importance of strategies that can selectively generate the naturally occurring enantiomer. rsc.org

Formal Synthesis Strategies

A formal synthesis constitutes the synthesis of a known intermediate that has previously been successfully converted into the final natural product. This approach is valuable as it establishes a new and often more efficient route to a complex molecule without needing to repeat the final, previously established steps.

Synthesis of Advanced Key Intermediates

Several research groups have reported formal syntheses of this compound by targeting advanced key intermediates. These efforts introduce novel chemical reactions and strategies, streamlining the path to the complex propellane core.

For instance, Barczak and Jarvo reported a concise formal synthesis of the intermediate 143 . rsc.org This intermediate was a precursor in an earlier total synthesis. Their route was remarkably efficient, preparing the target in just two steps from 3-methylbutanoyl chloride via a Kondako–Darzens acylation followed by a Nazarov cyclization. rsc.org

The Cargill rearrangement has also been a fruitful strategy. Smith and co-workers utilized a photo-activated [2+2]-cycloaddition and subsequent transformations to prepare a tricyclic ketone (132 ). thieme-connect.com Treatment of this ketone with acid induced a Cargill-type rearrangement to furnish the key propellane intermediate 133 . thieme-connect.com

| Researcher(s) | Key Intermediate Synthesized | Core Strategy | Significance |

| Barczak & Jarvo (2011) | Intermediate 143 | Kondako–Darzens acylation / Nazarov cyclization | Highly efficient, two-step synthesis of a known precursor. rsc.org |

| Curran & Jasperse (1990) | Enone 164 | Sequential radical cyclizations | Effective construction of the propellane core with good overall yield. rsc.orgscispace.com |

| Smith et al. | Propellane 133 | Photocycloaddition / Cargill-type rearrangement | Innovative use of rearrangement to build the [3.3.3]propellane core. thieme-connect.comsemanticscholar.org |

Challenges and Innovations in Total Synthesis

The total synthesis of this compound is fraught with challenges, primarily stemming from the sterically congested [3.3.3]propellane core. rsc.orgsemanticscholar.org These challenges have spurred significant innovation, leading to the development of novel synthetic methods and strategies.

Overcoming Stereochemical Control Difficulties

A primary difficulty in modhephene synthesis is controlling the stereochemistry at its multiple stereocenters. The compact and rigid structure of the propellane skeleton means that the formation of undesired stereoisomers, particularly epimers like epi-modhephene, is a common problem. rsc.orgsemanticscholar.org

The work by Smith and co-workers using the Cargill rearrangement illustrates this challenge well. They found that the stereochemical outcome of the rearrangement was highly dependent on the structure of the precursor. Two different enone precursors (45a and 45b ) both yielded the desired propellane skeleton, but in different diastereomeric ratios. Only one of the precursors provided a ratio that favored the correct epimer needed to access modhephene, highlighting the subtle control required. semanticscholar.org

Another challenge was identified by Lee's group, who noted that introducing the gem-dimethyl groups early in their synthetic route made a subsequent ketone intermediate unreactive to necessary imine-forming conditions. researchgate.net This forced a modification of the entire synthetic plan to introduce these methyl groups at a later stage. researchgate.net

Perhaps the most dramatic example of overcoming stereochemical complexity is found in Fitjer's synthesis. The final steps involved a remarkable cationic rearrangement cascade that proceeded through no fewer than nine 1,2-shifts to correctly establish the final stereocenters of the modhephene core from the spirocyclic precursor 655 . uni-konstanz.de This intricate transformation showcases the innovative and complex solutions required to conquer the stereochemical puzzles posed by this compound. uni-konstanz.de

Efficiency and Atom Economy in Synthetic Routes

Interactive Data Table: Comparison of (±)-Modhephene Total Syntheses

| Lead Researcher(s) | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Atom-Economical Step(s) |

| Mehta & Subrahmanyam | Photochemical oxa-di-π-methane rearrangement | 11 | 21 | Oxa-di-π-methane rearrangement |

| Curran & Jasperse | Serial radical cyclizations | 11 | >16 | Radical cyclizations |

| Paquette & Schostarez | Thermal rearrangement of an acetylenic enol | 10 | Not specified | Thermal [2+2] cycloaddition (retro-ene) |

| Smith et al. | Acid-catalyzed Cargill rearrangement | Not specified | Not specified | Cargill rearrangement |

| Curran & Shen | Domino transannular radical cyclization | 21 | 6 | Domino radical cyclization |

| Fitjer et al. | Rearrangement of a dispiroundecane | 21 | 6 | Acid-catalyzed skeletal rearrangement |

| Dvorak & Rawal | Photocycloaddition-reductive fragmentation | 11 | 21 | [2+2] Photocycloaddition |

From an atom economy perspective, many of the strategies for synthesizing (±)-modhephene incorporate highly efficient, complexity-building reactions. Rearrangement reactions, such as the photochemical oxa-di-π-methane rearrangement, the thermal rearrangement of acetylenic enols, and the acid-catalyzed Cargill rearrangement, are inherently atom-economical as they reorganize the existing atoms within a molecule without the need for additional reagents that would become waste products. rsc.orgrsc.orgchemistryviews.orgiupac.orglookchem.comacs.org The oxa-di-π-methane rearrangement, for instance, is a photochemical process that transforms a β,γ-unsaturated ketone into a saturated α-cyclopropyl ketone, creating the strained propellane skeleton in a single, atom-efficient step. rsc.orgiupac.org

Radical cyclizations, particularly tandem or domino sequences, also represent a powerful strategy for improving atom economy. rsc.orgrsc.org These reactions can form multiple carbon-carbon bonds in a single operation, rapidly assembling complex polycyclic frameworks from simpler precursors and minimizing the number of synthetic steps and associated waste. rsc.orgrsc.orgrsc.org The syntheses by Curran and coworkers are prime examples of this strategy, using radical intermediates to stitch together the tricyclic core of modhephene. rsc.org

Photocycloadditions, such as the [2+2] cycloaddition employed by Smith and Dvorak, are another class of atom-economical reactions that feature prominently in modhephene syntheses. rsc.orgrsc.org These reactions create multiple carbon-carbon bonds in a concerted or stepwise fashion, often with high stereoselectivity, providing rapid access to key polycyclic intermediates. By prioritizing these types of complexity-building and atom-economical transformations, synthetic chemists can devise more efficient and sustainable routes to challenging target molecules like this compound.

Mechanistic Investigations and Reactivity Studies

Detailed Reaction Mechanism Elucidation

The acid-catalyzed rearrangement of (-)-Modhephene to a (-)-triquinane involves a sequence of protonation, 1,2 σ-bond and methyl shifts, and deprotonation. acs.orgacs.org Monitoring of these reactions, for instance by 1H NMR spectroscopy, has suggested the presence of (-)-isocomene as an intermediate. acs.orgacs.org This was further substantiated by the observation that natural (-)-isocomene undergoes an acid-catalyzed conversion to the same (-)-triquinane product. acs.orgacs.org

Kinetics and Thermodynamics of Key Transformations

The transformation of this compound involves complex reaction pathways with distinct kinetic and thermodynamic profiles. researchgate.net Quantum chemical calculations have been employed to understand the energetics of these transformations. For instance, in related carbocation rearrangements, different pathways exhibit varying activation barriers. Pathway I, involving a six-membered transition state, might have a barrier of 16.4 kcal/mol, while pathway II, involving a methyl migration, could have a slightly lower barrier of 16.3 kcal/mol. researchgate.net A third pathway, involving a hydride shift, might present a higher barrier of 17.0 kcal/mol. researchgate.net

The relative stability of products versus reactants and intermediates determines the thermodynamic favorability of a reaction. libretexts.org In many chemical reactions, there's a distinction between the kinetic product (formed fastest) and the thermodynamic product (most stable). libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product formed via the lowest activation energy path. masterorganicchemistry.com At higher temperatures, reactions can become reversible, leading to an equilibrium that favors the most stable product, a state of thermodynamic control. libretexts.orgmasterorganicchemistry.com The Gibbs free energy change (ΔG) is the ultimate measure of a reaction's spontaneity, incorporating both enthalpy (ΔH) and entropy (ΔS) changes. numberanalytics.com

Table 1: Calculated Activation Barriers for a Model Carbocation Rearrangement researchgate.net

| Pathway | Description | Activation Barrier (kcal/mol) |

| I | Six-membered transition state | 16.4 |

| II | Methyl migration | 16.3 |

| III | Hydride shift and Wagner-Meerwein shift | 17.0 |

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are crucial in guiding the reaction pathways of this compound. wikipedia.orgnumberanalytics.com These effects arise from the interaction between atomic and molecular orbitals. wikipedia.org A key principle is the stabilizing interaction that occurs when a filled (donor) orbital overlaps with a nearby empty (acceptor) orbital. wikipedia.orgimperial.ac.uk For this interaction to be significant, the orbitals must have a small energy gap and be properly oriented in space, often in an anti-periplanar arrangement. imperial.ac.uk

In the context of carbocation rearrangements, hyperconjugation plays a vital role. researchgate.net This involves the interaction of the empty p-orbital of the carbocation with adjacent C-C or C-H sigma bonds. researchgate.net The alignment of these orbitals dictates the course of the reaction. For example, if the p-orbital is parallel to the plane of the ring system, it can lead to ring expansion. researchgate.net Conversely, if the p-orbital is perpendicular, it promotes 1,2-methyl and hydride shifts. researchgate.net The stereoselective nature of the methyl migration observed in the rearrangement of deuterated this compound is in accordance with molecular orbital demands predicted by quantum chemical calculations. acs.org

Molecular Rearrangements of this compound

The skeletal structure of this compound is susceptible to various molecular rearrangements, particularly under acidic conditions, which trigger a cascade of carbocationic transformations.

Acid-Catalyzed Skeletal Isomerizations

Under acidic conditions, this compound undergoes skeletal isomerization, a process that rearranges its carbon framework. acs.orgthieme-connect.com This type of reaction is common for strained molecules and is driven by the release of skeletal strain and the formation of more stable carbocation intermediates. thieme-connect.com The process is initiated by the protonation of the double bond in this compound, which generates a carbocation. acs.orglsu.edu This carbocation can then undergo a series of rearrangements to form a more stable isomer, such as a (-)-triquinane. acs.orgacs.org The specific products formed can be highly dependent on the reaction conditions, including the solvent. researchgate.net

1,2 σ-Bond Shifts and Methyl Migrations

A key feature of the acid-catalyzed rearrangement of this compound is the occurrence of 1,2-sigmatropic shifts, which include both hydride and methyl migrations. acs.orglibretexts.org These shifts happen when a carbocation can rearrange to a more stable form. libretexts.org A hydride shift involves the migration of a hydrogen atom with its two bonding electrons to an adjacent carbocation center. libretexts.org This process is thermodynamically driven by the conversion of a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary). libretexts.org

Similarly, a 1,2-methyl shift can occur where a methyl group migrates to an adjacent positively charged carbon. libretexts.org This also results in the formation of a more stable carbocation and a rearrangement of the carbon skeleton. libretexts.org In the rearrangement of this compound, both 1,2 σ-bond shifts and methyl migrations are integral steps in the pathway leading to the final (-)-triquinane product. acs.orgacs.org

Deuterium (B1214612) Labeling Studies for Mechanistic Probes

To gain deeper insight into the reaction mechanism, particularly the stereochemical aspects of the methyl migration, deuterium labeling studies have been conducted. acs.orgresearchgate.net By synthesizing this compound stereospecifically labeled with deuterium at a specific methyl group, researchers can trace the path of this group during the rearrangement. acs.orgresearchgate.net

In one study, deuterated this compound was prepared from natural (-)-14-hydroxymodhephene. acs.orgresearchgate.net Upon acid-catalyzed rearrangement, the position of the deuterium atom in the final (-)-triquinane product was determined using 13C NMR spectroscopy. acs.org The results showed that the deuterium had migrated to the methyl group at the C5 position of the triquinane. acs.org This stereoselective methyl migration provided strong evidence for the proposed mechanism and highlighted the stereochemical control exerted by orbital interactions during the rearrangement. acs.orgresearchgate.net Deuterium labeling is a powerful tool in mechanistic studies as it can also be used to measure kinetic isotope effects, which provide further information about the transition states of reactions. symeres.com

Generation and Characterization of Reactive Intermediates

The synthesis and transformation of the compact and highly strained [3.3.3]propellane skeleton of this compound have necessitated the development of intricate chemical pathways, many of which proceed through highly reactive, transient species. The generation and study of these intermediates, including carbocations, radicals, and other strained rings, have been pivotal in understanding the molecule's reactivity and in designing successful total syntheses. numberanalytics.comresearchgate.net

Carbocationic intermediates are central to several synthetic strategies targeting the modhephene framework and are implicated in its characteristic rearrangement reactions. researchgate.net Acid-catalyzed conditions have been employed to induce skeletal rearrangements, which are rationalized by the formation and subsequent quenching of tertiary carbocations.

A notable example is the acid-catalyzed rearrangement of this compound itself. acs.org Treatment with an acid is proposed to initiate a cascade involving protonation, a 1,2-σ-bond shift, and a methyl shift, ultimately leading to the formation of a more stable, angularly fused (-)-triquinane. acs.org Experimental monitoring suggested the intermediacy of (-)-isocomene, which itself can be converted to the same triquinane product under identical conditions. acs.org The mechanism proceeds through a series of carbocationic intermediates, whose structures and relative energies have been investigated through quantum chemical calculations. acs.org

Synthetic approaches have also harnessed carbocation-mediated transformations. The synthesis developed by Smith and coworkers features a Cargill rearrangement of a β,γ-unsaturated ketone as a key step. uni-konstanz.desemanticscholar.org This reaction proceeds through a protonated cyclobutene (B1205218) intermediate that rearranges to the [3.3.3]propellane skeleton via a stabilized carbocation. semanticscholar.org Similarly, Fitjer's synthesis employs a Lewis acid-induced semipinacol-type rearrangement of an epoxide, which generates a carbocation that directs the formation of the tricyclic core. uni-konstanz.de Terpenoid cyclases, the enzymes responsible for biosynthesis in nature, are also known to stabilize high-energy carbocation intermediates through interactions with aromatic amino acid residues in the active site, guiding the complex cyclization cascades. acs.org

Table 1: Examples of Carbocationic Intermediates in Modhephene Chemistry

| Precursor/Reaction | Proposed Intermediate | Subsequent Transformation | Reference(s) |

|---|---|---|---|

| This compound (acid-catalyzed) | Tertiary carbocation | 1,2-σ-bond and methyl shifts | acs.org |

| β,γ-Unsaturated ketone (Cargill rearrangement) | Protonated cyclobutene/tertiary carbocation | Ring contraction to [3.3.3]propellane | uni-konstanz.desemanticscholar.org |

| Tricyclic epoxide (semipinacol rearrangement) | Tertiary carbocation | Ring expansion/rearrangement | uni-konstanz.de |

Radical cyclizations have proven to be a particularly powerful and versatile strategy for constructing the modhephene skeleton. These methods often involve the generation of radical species that undergo sequential intramolecular additions to form the fused five-membered rings in a controlled manner.

The research group of Dennis P. Curran developed a synthesis based on a tandem radical cyclization. thieme-connect.deharvard.edu In one approach, a secondary radical generated by thermolysis undergoes a transannular 5-exo-trig cyclization, which is followed by a second 5-exo cyclization onto a vinyl group to assemble the propellane core. thieme-connect.de Another of their syntheses utilized the cyclization of an alkyl radical onto an α,β-unsaturated acyl radical species, forming α-ketenyl alkyl radical intermediates. nih.govrsc.org These tandem cyclizations are highly effective for creating the complex polyquinane structure from relatively simple acyclic or bicyclic precursors. nih.govresearchgate.net

The characterization of these transient radical species is often indirect, inferred from the structure of the final products and a deep understanding of radical reactivity principles. For instance, the high degree of stereocontrol observed in these cyclizations provides evidence for well-ordered, chair-like transition states of the radical intermediates. researchgate.net The mechanism of these reactions typically involves initiation with an agent like AIBN (azobisisobutyronitrile) and propagation via a chain carrier such as tributyltin hydride (Bu₃SnH). harvard.eduuibk.ac.at

Given that modhephene is itself a propellane—a class of highly strained molecules acs.orgnih.gov—it is not surprising that other strained rings serve as key intermediates in its synthesis. The inherent ring strain energy of these intermediates can be harnessed as a driving force for subsequent, often complex, rearrangements to form the desired skeleton. nih.gov

Several syntheses build a strained four-membered ring, which is then expanded or rearranged. One strategy involves a Paterno–Büchi photocycloaddition to form an oxetane, which is subsequently fragmented to yield a diquinane precursor suitable for elaboration into modhephene. An alternative approach by Smith utilized a [2+2] photocycloaddition between a bicyclic enone and 1,2-dichloroethene to construct a dichlorinated [4.3.2]propellane system. uni-konstanz.desemanticscholar.org This highly strained intermediate is then converted into a β,γ-unsaturated ketone, setting the stage for a Cargill rearrangement. uni-konstanz.de

Cyclopropane (B1198618) rings also feature as strategic intermediates. The first enantioselective synthesis of this compound, accomplished by Mash and coworkers, employed an asymmetric cyclopropanation of a bicyclic enone using a chiral auxiliary. semanticscholar.orgucl.ac.uk The resulting tricyclic cyclopropyl (B3062369) ketal is then subjected to a ring-opening reaction, effectively installing a key angular methyl group with the correct stereochemistry. ucl.ac.uk This strategy highlights how the controlled formation and cleavage of a strained three-membered ring can provide elegant solutions to significant stereochemical challenges.

Radical Intermediates

Stereochemical Implications of Reaction Pathways

The compact, three-dimensional structure of this compound, with its contiguous quaternary centers and specific relative stereochemistry, presents a formidable challenge for stereocontrol. Consequently, mechanistic investigations have been closely tied to understanding and predicting the stereochemical outcomes of key reactions.

Achieving high levels of diastereoselectivity and enantioselectivity is a critical benchmark for any successful synthesis of a chiral natural product like this compound. wikipedia.org Synthetic routes have addressed this challenge using various strategies, from substrate control in radical cyclizations to auxiliary-controlled asymmetric reactions.

Tandem radical cyclizations have been shown to proceed with a high degree of diastereoselectivity. researchgate.net For example, the radical cyclization of an iodovinyl ketone intermediate in a synthesis reported by Curran and Jasperse yielded the propellane core with excellent stereocontrol, forming the major diastereomer that could be converted to (±)-modhephene. rsc.org This selectivity is attributed to a conformationally restricted transition state that favors the formation of one diastereomer over the other.

The first enantioselective synthesis of this compound was a landmark achievement. semanticscholar.org This route, developed by Mash, utilized a chiral ketal derived from (S,S)-(-)-hydrobenzoin to direct the diastereoselective cyclopropanation of a bicyclic enone, achieving a diastereomeric ratio greater than 23:1. ucl.ac.ukarizona.edu This step effectively set the absolute stereochemistry of the molecule, which was carried through the remaining synthetic sequence. Other stereoselective approaches include an ene reaction reported by Oppolzer, where the stereoelectronics of the intramolecular cyclization control the formation of the angular methyl group's stereocenter. rsc.orgacs.org

Table 2: Examples of Stereoselective Transformations in Modhephene Synthesis

| Synthetic Approach | Key Reaction | Type of Selectivity | Outcome/Remarks | Reference(s) |

|---|---|---|---|---|

| Curran Synthesis | Tandem Radical Cyclization | Diastereoselective | High stereocontrol from chair-like transition state | rsc.orgresearchgate.net |

| Mash Synthesis | Chiral Auxiliary-Directed Cyclopropanation | Enantioselective & Diastereoselective | First enantioselective synthesis; >23:1 dr | semanticscholar.orgucl.ac.ukarizona.edu |

| Oppolzer Synthesis | Intramolecular Ene Reaction | Diastereoselective | Stereoelectronically controlled cyclization | rsc.orgacs.org |

The three-dimensional shape, or conformation, of a molecule and its reactive intermediates is intrinsically linked to its reactivity and the stereochemical course of its reactions. numberanalytics.comucsb.edufiveable.me For a rigid, sterically congested molecule like modhephene, conformational factors are paramount.

Conformational analysis has been explicitly used to rationalize the stereochemical outcome of the acid-catalyzed Wagner-Meerwein rearrangement of deuterated this compound. acs.org Quantum chemical calculations of the relevant carbocationic intermediates revealed that the observed stereoselective migration of a specific methyl group is dictated by molecular orbital demands, which are in turn governed by the preferred conformation of the cation. acs.org

In radical cyclizations, the stereochemical outcome is often governed by the conformation of the key radical intermediate. The preference for 5-exo cyclizations, as predicted by Baldwin's rules, and the high diastereoselectivity observed are explained by transition state models that resemble low-energy chair conformations of the forming rings. researchgate.netuibk.ac.at In these conformations, substituents are forced into pseudo-equatorial positions to minimize steric strain, thereby directing the approach of the radical to a specific face of the accepting double bond. researchgate.net This conformational control ensures that the intricate stereochemical puzzle of the modhephene core is assembled with precision.

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like (-)-Modhephene. researchgate.netweebly.com By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can piece together the molecule's carbon framework and the spatial arrangement of its hydrogen atoms. researchgate.netemerypharma.com

A suite of advanced NMR experiments is crucial for assembling the full picture of this compound's structure. While basic 1D ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, 2D techniques are essential for establishing connectivity. weebly.comemerypharma.com

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecule's framework. researchgate.netsdsu.edu It offers improved resolution for measuring proton-proton couplings compared to standard COSY. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms to which they are attached, providing clear ¹H-¹³C one-bond connections. sdsu.eduyoutube.com This is fundamental for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com It is instrumental in connecting different spin systems and piecing together the complete carbon backbone, especially around quaternary carbons that lack directly attached protons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. lancaster.ac.ukua.es This is critical for determining the relative stereochemistry of the molecule by observing through-space interactions between protons. lancaster.ac.uk

The collective data from these experiments allow for a comprehensive assignment of all proton and carbon signals in the this compound molecule.

Chemical shift is a fundamental NMR parameter that provides valuable information about the electronic environment of a nucleus. numberanalytics.com Factors such as the electronegativity of nearby atoms and magnetic anisotropy influence the chemical shift. numberanalytics.com Magnetic anisotropy, the variation in magnetic properties of a molecule in different directions, can significantly affect the chemical shifts of nearby nuclei. numberanalytics.com

In complex molecules, the analysis of chemical shifts, in conjunction with other NMR data, is a powerful tool for structural elucidation. numberanalytics.comresearchgate.net Residual Chemical Shift Anisotropy (RCSA) is an advanced NMR parameter that provides spatial information about the orientation of chemical shift shielding tensors. nih.gov The combination of RCSA with Residual Dipolar Couplings (RDCs) offers a robust method for validating proposed structures, as these parameters are sensitive reporters of the global molecular structure. nih.govkit.edu This approach is particularly useful for complex molecules where traditional methods may be prone to misinterpretation. nih.gov

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclear spins in close spatial proximity. nsf.gov The magnitude of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei (r⁻⁶), making it extremely sensitive to internuclear distances. mdpi.com

While qualitative NOE (as seen in NOESY) is excellent for identifying nearby protons, quantitative NOE measurements can provide more precise distance information. nsf.govmdpi.com These measurements can be used to estimate internuclear distances, often by calibrating against a known, fixed distance within the molecule, such as that between geminal protons on a CH₂ group. nsf.gov This quantitative analysis of spatial proximity is invaluable for refining the three-dimensional model of this compound and confirming its relative stereochemistry with a higher degree of confidence. reading.ac.uk

Chemical Shift Anisotropy and Structural Elucidation

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.ukchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, typically to four or more decimal places. libretexts.orgsavemyexams.com This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.org While a low-resolution mass spectrometer might give a molecular weight of 204 for this compound, which could correspond to several possible formulas, HRMS can distinguish between these possibilities based on the exact mass. msu.edu The precise mass measurement provided by HRMS for the molecular ion of this compound confirms its molecular formula as C₁₅H₂₄. anu.edu.au

| Technique | Application for this compound | Finding |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular mass | Confirms the molecular formula as C₁₅H₂₄ |

In a mass spectrometer, the molecular ion can be energetically unstable and may break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a "fingerprint" of the molecule's structure. libretexts.orgwikipedia.org The fragmentation of alkanes, for instance, often involves the loss of alkyl radicals, leading to clusters of peaks separated by 14 mass units (representing CH₂ groups). libretexts.org

| Technique | Application for this compound | Potential Findings |

| Mass Spectrometry (Fragmentation Analysis) | Analysis of fragment ions | Provides a characteristic "fingerprint" that supports the tricyclic alkane structure. The masses of fragment ions indicate the loss of specific alkyl groups, consistent with the known structure. |

High-Resolution Mass Spectrometry for Molecular Formula Validation

X-ray Crystallography for Definitive Structural Determination